Methylmercury
Description
Sources and Formation in Aquatic Ecosystems
This compound originates from the microbial transformation of inorganic mercury, predominantly in anaerobic zones of sediments and stratified water columns. Sulfate-reducing bacteria (SRBs) and iron-reducing bacteria mediate this process via the hgcAB gene cluster, which encodes proteins essential for methyl group transfer to Hg(II). In boreal lake sediments, phytoplankton-derived organic matter enhances methylation rates by stimulating bacterial activity, while terrestrial organic inputs correlate with lower in situ methylation but higher MeHg imports from catchment areas. Atmospheric deposition remains the primary Hg source to aquatic systems, contributing 60–80% of total inputs in remote regions.
Eutrophic freshwater lakes exhibit elevated MeHg production due to sulfate reduction fueled by nutrient loading. A 2025 study demonstrated that sulfate-reducing bacteria account for >50% of hgcA transcription in Lake Mendota sediments, with methylation rates peaking at sulfide concentrations of 2.4–3.8 mg/L before declining due to HgS nanoparticle formation. Conversely, Arctic marine systems show significant water column methylation linked to phytoplankton blooms, contributing 80% of MeHg at chlorophyll maxima. These findings underscore the spatial heterogeneity of MeHg sources, influenced by redox conditions, organic matter lability, and microbial community structure.
Biomagnification and Trophic Transfer Mechanisms
MeHg biomagnifies at rates exceeding other contaminants, with trophic magnification factors (TMFs) ranging from 9.5 in Poyang Lake food webs to 40 in marine plankton ecosystems. This amplification arises from MeHg’s high assimilation efficiency (74–92% in copepods) and slow elimination rates. Carnivorous zooplankton accumulate 3–5× higher MeHg concentrations than herbivores due to preferential retention in muscle tissues and increased dietary exposure.
The MeHg-cysteine complex plays a pivotal role in trophic transfer. In Poyang Lake, MeHg concentrations correlated strongly with cysteine levels (R²=0.64), suggesting this thiol-bound form facilitates transmembrane transport and protein incorporation. Larger predators exhibit disproportionate biomagnification due to longer lifespans and consumption of energy-dense prey: bluefin tuna accumulate 10⁶× higher MeHg than ambient seawater through successive transfers from zooplankton to small fish. Model simulations indicate that 70% of marine MeHg fluxes pass through medium-sized fish, making them critical vectors to apex predators.
Microbial Methylation Processes
Microbial methylation involves a corrinoid protein (HgcA) and ferredoxin (HgcB) that shuttle methyl groups and electrons, respectively. Metagenomic analyses reveal hgcAB prevalence in 1.4% of sequenced microbes, spanning Deltaproteobacteria, Firmicutes, and methanogenic archaea. Key methylators include:
Methylation rates depend on Hg(II) bioavailability, which decreases at sulfide concentrations >3 μM due to HgS precipitation. Organic ligands like humic acids compete with microbes for Hg(II), reducing methylation by 40–60% in humic-rich lakes. Conversely, algal exudates enhance Hg(II) uptake by SRBs through ligand exchange, increasing MeHg production by 2.3× during blooms.
Bioconcentration in Planktonic Food Webs
Phytoplankton rapidly assimilate MeHg, achieving volume concentration factors (VCFs) of 0.3–40 × 10⁵ relative to seawater. Diatoms and dinoflagellates exhibit higher VCFs (25–40 × 10⁵) than cyanobacteria (0.3 × 10⁵) due to larger surface area-to-volume ratios and cysteine-rich proteins. Zooplankton grazing amplifies MeHg transfer, with copepods retaining 85% of ingested MeHg from phytoplankton.
Stoichiometric modeling reveals that 90% of zooplankton MeHg originates from prey rather than aqueous uptake. In marine systems, microbial loops further concentrate MeHg: heterotrophic bacteria process 30–50% of dissolved MeHg, which transfers to nanoflagellates and ciliates before entering metazoan food chains. This microbial shunt increases pelagic MeHg fluxes by 2–3× compared to direct phytoplankton-zooplankton transfer.
Properties
CAS No. |
16056-34-1 |
|---|---|
Molecular Formula |
CH3Hg |
Molecular Weight |
215.63 g/mol |
IUPAC Name |
methylmercury |
InChI |
InChI=1S/CH3.Hg/h1H3; |
InChI Key |
JJWSNOOGIUMOEE-UHFFFAOYSA-N |
SMILES |
C[Hg] |
Canonical SMILES |
C[Hg] |
Other CAS No. |
16056-34-1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Epocelin is synthesized through a series of chemical reactions involving the incorporation of a thiazole ring and a methoxyimino group into the cephalosporin core structure. The synthesis typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is formed by reacting a suitable thioamide with a halogenated compound.
Incorporation of the Methoxyimino Group: The methoxyimino group is introduced through a reaction with an appropriate oxime derivative.
Coupling with the Cephalosporin Core: The thiazole and methoxyimino groups are then coupled with the cephalosporin core to form the final compound.
Industrial Production Methods: In industrial settings, Epocelin is produced through large-scale fermentation processes followed by chemical modification. The fermentation process involves the use of specific strains of microorganisms to produce the cephalosporin core, which is then chemically modified to introduce the thiazole and methoxyimino groups .
Chemical Reactions Analysis
Types of Reactions: Epocelin undergoes various chemical reactions, including:
Oxidation: Epocelin can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert Epocelin into its corresponding alcohol derivatives.
Substitution: Epocelin can undergo substitution reactions, particularly at the thiazole ring, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various thiazole derivatives.
Scientific Research Applications
Environmental Monitoring
Detection Techniques
Methylmercury is monitored in various environmental matrices, including water, soil, and biota. Advanced analytical techniques such as High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) are employed for the accurate determination of MeHg levels. This method has shown detection limits better than 10 ng/L in water samples, ensuring compliance with regulatory standards .
Case Study: Marine Environments
The International Atomic Energy Agency (IAEA) has developed methods for monitoring mercury species in marine environments. Research indicates that this compound concentrations increase significantly in higher trophic levels of the food chain, with species like tuna and sharks exhibiting particularly high levels . For instance, red tuna has been reported to have median MeHg concentrations of 470 µg/kg, while top predators can reach up to 800 µg/kg .
Public Health Assessments
Health Impacts
this compound poses severe health risks, particularly neurodevelopmental effects in children due to maternal exposure. The World Health Organization (WHO) identifies MeHg as a major public concern due to its persistence in the environment and bioaccumulation in food chains . The Minamata disease outbreak in Japan serves as a historical case study highlighting the consequences of this compound exposure through contaminated seafood consumption .
Regulatory Frameworks
The Minamata Convention on Mercury, adopted by 128 countries, emphasizes the need for stringent monitoring and management of mercury emissions. This international treaty aims to reduce the adverse health effects associated with mercury exposure, including MeHg .
Research Applications
Ecotoxicology Studies
Research into this compound's toxicological effects is critical for understanding its impact on ecosystems. Studies have shown that MeHg can cause significant harm to aquatic organisms, leading to population declines and altered community structures. For example, a study focusing on shark meat demonstrated a rapid method for evaluating MeHg levels, which is vital for assessing food safety .
Analytical Method Development
Recent advancements include the development of ultra-high-performance liquid chromatography methods for quick assessment of MeHg in seafood products. These methods facilitate large-scale monitoring efforts essential for public health safety .
Data Tables
| Application Area | Methodology | Key Findings |
|---|---|---|
| Environmental Monitoring | HPLC-ICP-MS | Detection limits < 10 ng/L in water |
| Marine Ecosystems | Monitoring mercury in fish | Tuna: 470 µg/kg; Sharks: up to 800 µg/kg |
| Public Health | Risk assessments | Severe neurodevelopmental impacts noted |
| Research | Method development | Quick evaluation methods established |
Mechanism of Action
Epocelin exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to the weakening and eventual lysis of the bacterial cell .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methylmercury vs. Ethylmercury
Ethylmercury (C₂H₅Hg⁺), derived from thimerosal (a vaccine preservative), shares structural similarities with this compound but exhibits distinct toxicokinetic profiles:
Key Insight : Ethylmercury’s shorter half-life and distinct metabolic fate make this compound an inadequate reference for assessing ethylmercury toxicity .
This compound vs. Inorganic Mercury
Inorganic mercury (Hg²⁺) differs in bioavailability and target organs:
Key Insight: this compound’s ability to penetrate the CNS and placenta underpins its unique neurotoxic profile compared to inorganic mercury .
Mechanistic Differences in Toxicity
- This compound : Binds to sulfhydryl groups, disrupting mitochondrial function, oxidative phosphorylation, and microtubule assembly in neurons . Prenatal exposure impairs neuronal migration and synaptogenesis .
- Inorganic Mercury: Accumulates in kidneys, inducing tubular necrosis via glutathione depletion .
Research Findings on Toxicity Mitigation
- Antidotes : Sodium 2,3-dimercaptopropane-1-sulfonate reduces this compound’s half-life to 10 days, enhancing fecal excretion .
- Natural Mitigators: Garlic-derived mercaptans and fisetin (a flavonoid) bind this compound, reducing brain accumulation and toxicity .
- Confounding Factors : Omega-3 fatty acids mask this compound’s neurotoxic effects, necessitating adjusted epidemiological analyses .
Regulatory and Public Health Implications
Q & A
Q. How is methylmercury quantified in environmental and biological samples, and what methods address matrix interferences?
this compound quantification requires specialized techniques to mitigate matrix interferences. Solvent extraction with ethylation, followed by gas chromatography coupled with cold vapor atomic fluorescence spectrometry (GC-CVAFS), effectively isolates this compound from complex matrices like fish tissue or sediment . For biological samples (e.g., blood, hair), isotope dilution inductively coupled plasma mass spectrometry (ICP-MS) provides high sensitivity and accuracy, as demonstrated in Antarctic Program protocols . Quality assurance measures, including certified reference materials and spike recovery tests, are critical to validate results .
Q. What standardized protocols exist for monitoring this compound in aquatic ecosystems?
The U.S. Geological Survey’s protocols for stream monitoring include rigorous site selection criteria, seasonal sampling to capture variability, and particulate-phase mercury analysis . Sample processing must adhere to EPA Method 1630 for this compound in water, which specifies filtration, preservation with HCl, and cold-vapor atomic fluorescence detection . Field blanks and replicate analyses (e.g., 10% of total samples) are essential to control contamination and ensure data reliability .
Q. What are the key considerations when designing epidemiological studies to assess this compound's neurodevelopmental effects?
Cohort studies must account for confounders like maternal nutrition, co-exposure to other neurotoxicants (e.g., arsenic), and genetic susceptibility . Biomarker selection (e.g., maternal hair vs. cord blood) impacts dose-response modeling; hair-to-blood ratio variability (1:250 to 1:300) introduces uncertainty in retrospective exposure assessments . Longitudinal follow-ups, as in the Seychelles Child Development Study, are critical to evaluate delayed neurocognitive effects .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo models of this compound-induced neurotoxicity?
Discrepancies often arise from differences in metabolic pathways and cellular vulnerability. For instance, in vitro models show this compound-induced TDP-43 protein aggregation in motor neurons, but population studies lack consistent links to ALS . Bridging this gap requires transgenic animal models (e.g., mice with humanized TDP-43 genes) and dose-equivalence studies aligning in vitro concentrations with biologically relevant exposures . Multi-omics approaches (transcriptomics, proteomics) can identify conserved toxicity pathways across models .
Q. What methodologies integrate biogeochemical modeling with direct measurements to predict this compound bioaccumulation?
Biogeochemical models incorporate mercury emission inventories, methylation rates in sediments, and trophic transfer factors. Sunderland’s frameworks link global mercury cycles to local bioaccumulation using probabilistic Monte Carlo simulations . Field validation requires concurrent measurements of water chemistry (pH, organic carbon), this compound in benthic organisms, and fish tissue, as exemplified in Indiana stream studies . Sensitivity analyses should prioritize variables like sediment redox potential and microbial community composition .
Q. How should uncertainty factors be applied in deriving reference doses for this compound given interspecies variability?
The U.S. EPA’s reference dose (RfD) of 0.1 µg/kg/day incorporates a 10-fold uncertainty factor for interspecies extrapolation and a 10-fold factor for intraspecies variability . Bayesian meta-regression of primate and epidemiological data can refine these factors by quantifying pharmacokinetic differences (e.g., mercury half-life in blood: ~50 days in humans vs. ~70 days in monkeys) . Probabilistic hazard indices are increasingly replacing deterministic approaches to capture variability .
Q. What strategies validate field-collected this compound data against established emission factors in incomplete datasets?
When field data are sparse or unreliable, mass balance calculations and emission factor triangulation (e.g., UNEP Toolkit default values) provide interim solutions . For example, mercury release from coal plants can be estimated via fuel mercury content × combustion efficiency × control technology efficiency . However, source-specific testing (e.g., continuous stack monitoring) is preferred over extrapolation, particularly in regions with heterogeneous industrial practices .
Q. How do multidisciplinary approaches enhance understanding of this compound's health and environmental impacts?
Integration of toxicology, environmental chemistry, and epidemiology is vital. For instance, neurobehavioral studies in children (medicine) combined with mercury speciation analysis (chemistry) and dietary surveys (nutrition) revealed synergistic effects of this compound and selenium deficiency . Policy-relevant research further requires collaboration with social scientists to assess risk communication strategies and regulatory compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
